molecular formula C9H7F2NO B8425813 5,6-Difluoro-3-methyl-1,3-dihydro-indol-2-one

5,6-Difluoro-3-methyl-1,3-dihydro-indol-2-one

Cat. No. B8425813
M. Wt: 183.15 g/mol
InChI Key: QPTXCLUWZMJZKW-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

1.5 g (9.0 mmol) 5,6-difluoro-1,3-dihydro-indol-2-one were stirred with 1.0 g Raney nickel in 50 mL methanol 3 h at 200° C. in an autoclave. The catalyst was filtered off and the filtrate was concentrated to dryness by rotary evaporation.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][C:6](=[O:12])[CH2:5]2.[CH3:13]O>[Ni]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][C:6](=[O:12])[CH:5]2[CH3:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness by rotary evaporation

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C(NC2=CC1F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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